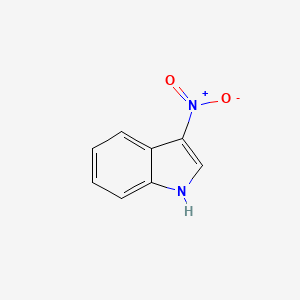

3-nitro-1H-indole

Übersicht

Beschreibung

3-Nitro-1H-indole is a chemical compound with the molecular formula C8H6N2O2 . It has a molecular weight of 162.15 . It is an important intermediate that has been widely used by scientists for the synthesis of organic molecules .

Synthesis Analysis

The synthesis of 3-nitro-1H-indole has been developed through an electrophilic substitution reaction, without acid and metal, of indole with ammonium tetramethylnitrate . In this protocol, trifluoroacetyl nitrate (CF3COONO2) was produced by metathesis of ammonium tetramethyl nitrate and trifluoroacetic anhydride at sub-room temperature . This strategy could be applied to construct the skeleton structure of many kinds of bioactive molecules .

Molecular Structure Analysis

The molecular structure of 3-nitro-1H-indole consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The nitro group (-NO2) is attached to the third carbon of the indole ring .

Chemical Reactions Analysis

3-Nitro-1H-indole can undergo various chemical reactions. For instance, it can be further derivatized as a pyrrolo[2,3-b]indole . The electrophilic reactivity of 3-nitroindoles with electron-rich species has been put at the heart of a wide range of new, albeit challenging, chemical reactions .

Physical And Chemical Properties Analysis

3-Nitro-1H-indole is a solid at room temperature . It has a density of 1.4±0.1 g/cm3 . Its boiling point is 362.6±15.0 °C . The compound has a molar refractivity of 45.1±0.3 cm3 . It has 4 hydrogen bond acceptors and 1 hydrogen bond donor .

Wissenschaftliche Forschungsanwendungen

Electrophilic Reactivity in Organic Synthesis

3-nitro-1H-indole exhibits remarkable electrophilic reactivity, making it a valuable scaffold in organic synthesis. It’s particularly useful in dearomatization processes , which enrich the scope of C2-C3 functionalizations of indole scaffolds . This reactivity has opened up new avenues for creating diversely substituted indoles, which are crucial in drug discovery due to their high-affinity binding to many receptors .

Biotechnological Production

Indoles, including derivatives like 3-nitro-1H-indole, play a significant role in biotechnological applications. They can be biocatalytically converted into various halogenated and oxygenated compounds, which are used as natural colorants or exhibit bioactivity with therapeutic potential . The advances in microbial cell factories have further enhanced the production of indole derivatives from natural sources like glucose or tryptophan .

Pharmaceutical Industry Applications

The indole motif, including 3-nitro-1H-indole, is a “privileged structure” in pharmaceutical chemistry. Substituted indoles are known for their high-affinity binding to various receptors, making them essential in the development of new medications. They exhibit a range of biological activities, including antitumor, antibacterial, antiviral, and antifungal properties .

Multicomponent Reactions

3-nitro-1H-indole is frequently used in multicomponent reactions due to its versatility as a nitrogen-based heterocyclic scaffold. These reactions are pivotal in synthesizing various organic compounds that possess significant biological and pharmaceutical activities .

Quorum Sensing in Microbial Communication

Indoles such as 3-nitro-1H-indole are important in bacterial signaling, particularly in quorum sensing. This signaling plays a crucial role in microbial adaptation and survival in environmental niches. Understanding the role of indoles in these processes can lead to the development of new strategies for controlling bacterial populations .

Flavor and Fragrance Industry

Beyond their biological significance, indoles are valued in the flavor and fragrance industry. Derivatives of 3-nitro-1H-indole can be used to create flavors and fragrances, adding depth and complexity to various products. The ability to derive these compounds through biotechnological means has made them more accessible and sustainable for industrial use .

Wirkmechanismus

Target of Action

3-Nitro-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities These activities suggest that 3-nitro-1H-indole may interact with its targets, leading to changes in cellular processes

Biochemical Pathways

Indole and its derivatives are known to play a significant role in cell biology They are involved in various biological activities, suggesting that they may affect multiple biochemical pathways

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that 3-nitro-1H-indole may have diverse molecular and cellular effects

Action Environment

The synthesis of 3-nitroindole has been developed under non-acidic and non-metallic conditions , suggesting that certain environmental conditions may be favorable for its synthesis and potentially its action

Safety and Hazards

3-Nitro-1H-indole is considered hazardous. It has been assigned the signal word “Warning” according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . The hazard statements associated with this compound are H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) .

Eigenschaften

IUPAC Name |

3-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-10(12)8-5-9-7-4-2-1-3-6(7)8/h1-5,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSMXNZJFLGIPMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20454566 | |

| Record name | 3-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-nitro-1H-indole | |

CAS RN |

4770-03-0 | |

| Record name | 3-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

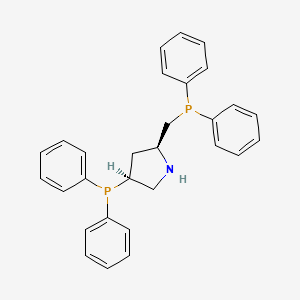

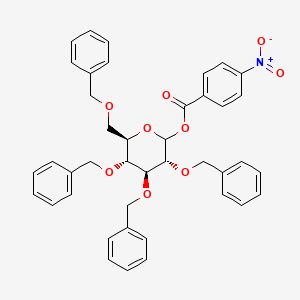

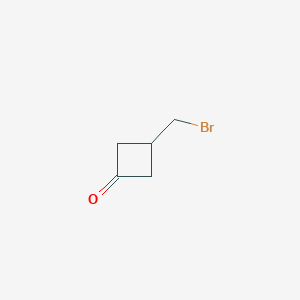

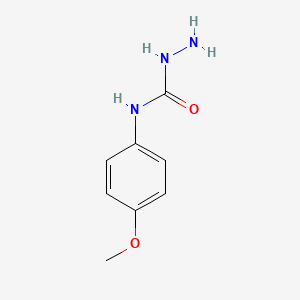

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

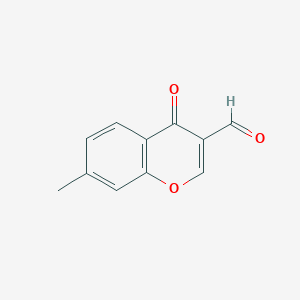

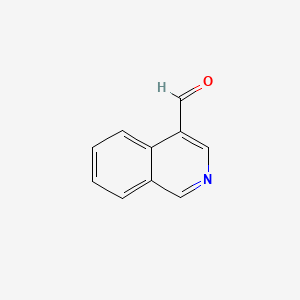

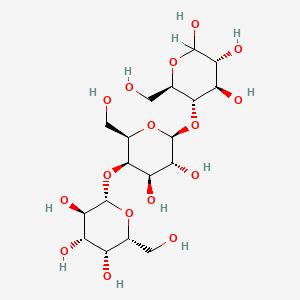

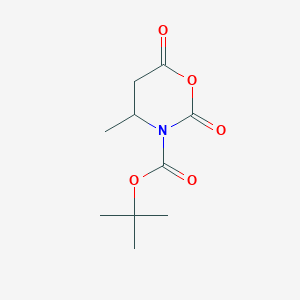

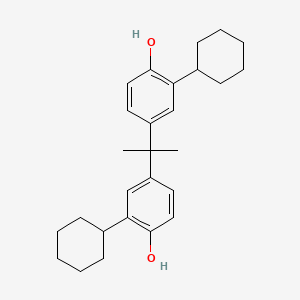

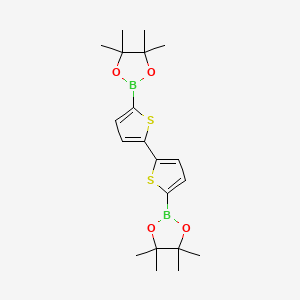

Feasible Synthetic Routes

Q & A

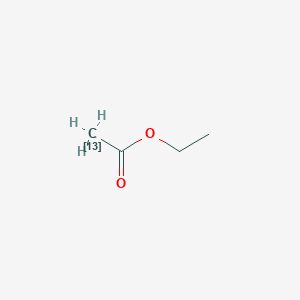

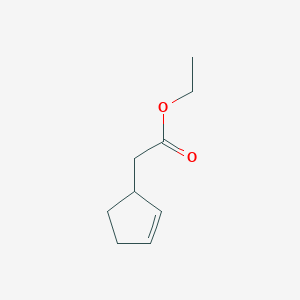

Q1: What is a key starting material for the synthesis of 3-nitro-1H-indole-2-carboxylic acid ethyl ester derivatives according to the provided research?

A1: The research by [, ] highlights the use of acetylated Baylis-Hillman adducts of 2-nitrobenzaldehydes as a starting point for the synthesis of 3-nitro-1H-indole-2-carboxylic acid ethyl ester derivatives.

Q2: Are there alternative reagents for synthesizing 3-nitroindoles?

A2: Yes, besides the Baylis-Hillman adduct route, research suggests nitromethane can be employed as a reagent in the synthesis of 3-nitroindoles. This method specifically utilizes 2-haloarylamine derivatives as starting materials [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.